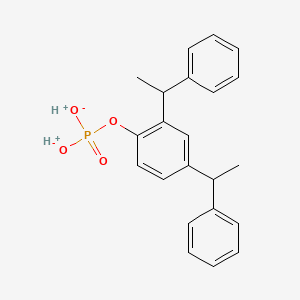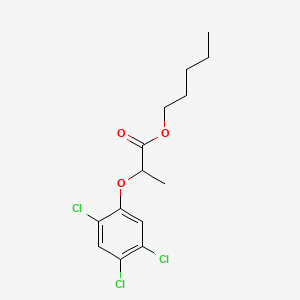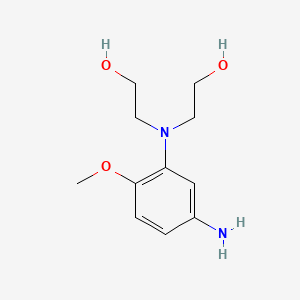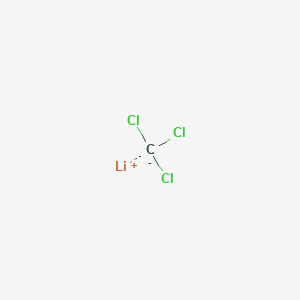
(Trichloromethyl)lithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trichloromethyl)lithium, also known as lithium trichloromethanide, is an organolithium compound with the molecular formula CCl₃Li. It is a reagent commonly used in organic synthesis due to its high reactivity and ability to form carbon-carbon bonds. The compound is characterized by the presence of a trichloromethyl group (CCl₃) bonded to a lithium atom, making it a valuable intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Trichloromethyl)lithium can be synthesized through the reaction of carbon tetrachloride (CCl₄) with lithium metal. The reaction typically takes place in an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The process involves the following steps:
- Dissolve lithium metal in a suitable solvent, such as tetrahydrofuran (THF).
- Slowly add carbon tetrachloride to the solution while maintaining a low temperature to control the reaction rate.
- Stir the mixture until the reaction is complete, resulting in the formation of this compound and lithium chloride as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the compound and ensure safety. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .
Analyse Chemischer Reaktionen
Types of Reactions
(Trichloromethyl)lithium undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile, replacing halogen atoms in organic compounds.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or other functional groups.
Reduction Reactions: It can reduce certain organic compounds, such as ketones and aldehydes.
Common Reagents and Conditions
Common reagents used with this compound include:
Carbonyl Compounds: Aldehydes and ketones are often used as substrates in addition reactions.
Halogenated Compounds: Organic halides are common substrates in substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include:
Alcohols: Formed from the addition of this compound to carbonyl compounds.
Alkylated Compounds: Resulting from substitution reactions with organic halides.
Wissenschaftliche Forschungsanwendungen
(Trichloromethyl)lithium has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to introduce functional groups into organic frameworks
Wirkmechanismus
The mechanism of action of (Trichloromethyl)lithium involves its high nucleophilicity and ability to form strong carbon-lithium bonds. The compound can readily donate its electron pair to electrophilic centers, facilitating various chemical transformations. The molecular targets and pathways involved include:
Carbonyl Compounds: The nucleophilic attack on carbonyl groups leads to the formation of alcohols or other functional groups.
Halogenated Compounds: The substitution of halogen atoms in organic molecules results in the formation of new carbon-carbon bonds
Vergleich Mit ähnlichen Verbindungen
(Trichloromethyl)lithium can be compared with other organolithium compounds, such as:
Methyllithium (CH₃Li): Similar in reactivity but lacks the electron-withdrawing effect of the trichloromethyl group.
Phenyllithium (C₆H₅Li): More stable but less reactive compared to this compound.
Butyllithium (C₄H₉Li): Commonly used in organic synthesis but has different reactivity due to the alkyl group
The uniqueness of this compound lies in its ability to introduce the trichloromethyl group into organic molecules, providing a versatile tool for synthetic chemists.
Eigenschaften
CAS-Nummer |
2146-66-9 |
|---|---|
Molekularformel |
CCl3Li |
Molekulargewicht |
125.3 g/mol |
IUPAC-Name |
lithium;trichloromethane |
InChI |
InChI=1S/CCl3.Li/c2-1(3)4;/q-1;+1 |
InChI-Schlüssel |
FFERJQVZFBLPPP-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[C-](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


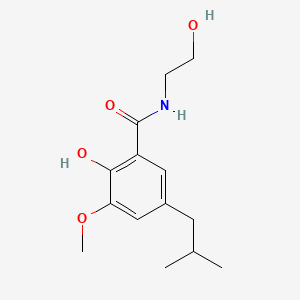
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)

![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
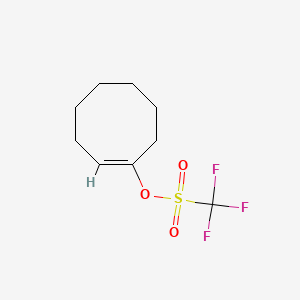
![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)
